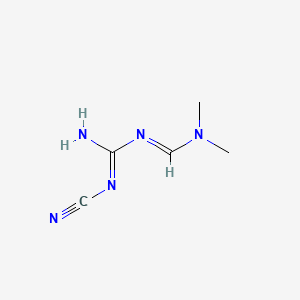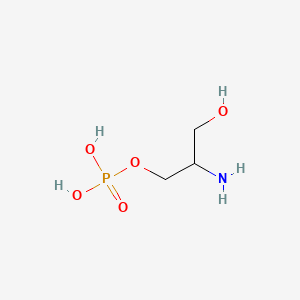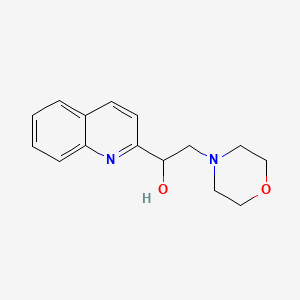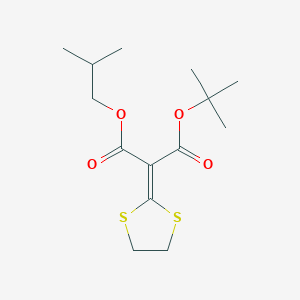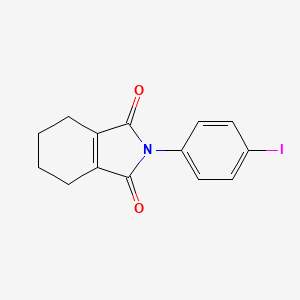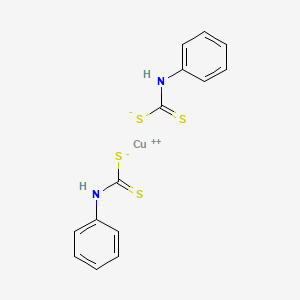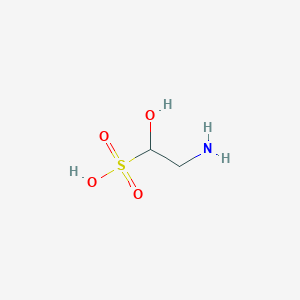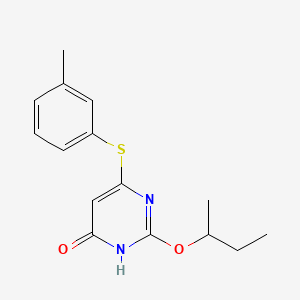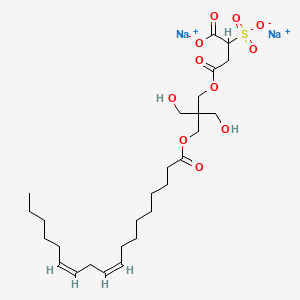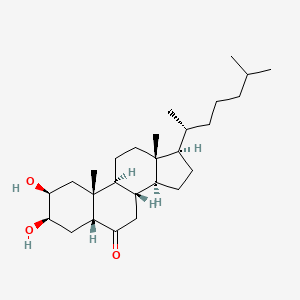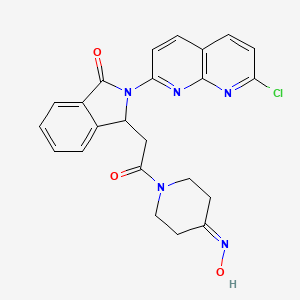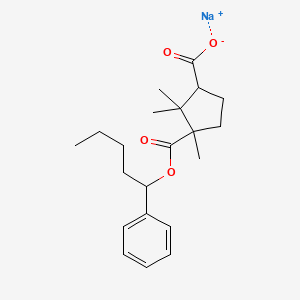
Sodium alpha-phenylpentyl camphorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium alpha-phenylpentyl camphorate is a chemical compound with the molecular formula C21H29O4.Na. It is known for its unique structure, which includes a camphorate moiety and a phenylpentyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-phenylpentyl camphorate typically involves the esterification of camphoric acid with alpha-phenylpentanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The esterification reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the ester bond.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Solvents: Organic solvents like toluene or dichloromethane are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control and reagent addition can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium alpha-phenylpentyl camphorate undergoes various chemical reactions, including:
Oxidation: The phenylpentyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new salts with different cations.
Wissenschaftliche Forschungsanwendungen
Sodium alpha-phenylpentyl camphorate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium alpha-phenylpentyl camphorate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter membrane permeability, and affect signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Sodium alpha-phenylpentyl camphorate can be compared with other similar compounds, such as:
Sodium 1-(5-phenylpentyl)camphorate: Similar structure but with different substitution patterns.
Phenylpentyl esters: Compounds with similar ester groups but different functional groups attached to the phenyl ring.
Uniqueness: this compound is unique due to its specific combination of a camphorate moiety and a phenylpentyl group, which imparts distinctive chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications Its unique structure and chemical properties make it a valuable tool in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
4201-91-6 |
|---|---|
Molekularformel |
C21H29NaO4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
sodium;2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H30O4.Na/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3;/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23);/q;+1/p-1 |
InChI-Schlüssel |
BQQNNFIQWYZEDL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


